

Efficacy and Safety Data from Recent Trials

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Vidofludimus

CAS No.: 7178240-30-1

Cat. No.: S548869

Get Quote

The tables below summarize key efficacy and safety data for **Vidofludimus** Calcium from the Phase 2 CALLIPER trial (in Progressive MS) and the EMPhASIS trial (in Relapsing-Remitting MS), alongside data for common comparators like Ocrevus (ocrelizumab) from historical trials [1] [2] [3].

Table 1: Efficacy in Progressive Multiple Sclerosis (Phase 2 CALLIPER Trial) [1] [2]

Efficacy Endpoint (24-Week Confirmed)	Vidofludimus Calcium (45 mg)	Placebo	Ocrevus (ocrelizumab) (Historical Comparison from ORATORIO trial)
Disability Worsening (EDSS) - Overall PMS	23.8% risk reduction (HR: 0.762)	-	-
Disability Worsening (EDSS) - PPMS subgroup	31.3% risk reduction (HR: 0.687)	-	25% risk reduction (HR: 0.75) [1]
Disability Worsening (EDSS) - Patients without Gd+ lesions	34.4% risk reduction	-	Limited benefit [1]
Disability Improvement (EDSS) - Overall PMS	>2x probability vs. placebo (HR: 2.441)	-	-

Efficacy Endpoint (24-Week Confirmed)	Vidofludimus Calcium (45 mg)	Placebo	Ocrevus (ocrelizumab) (Historical Comparison from ORATORIO trial)
Effect on Brain Atrophy	4.7% reduction vs. placebo (not statistically significant)	-	-

Table 2: Efficacy in Relapsing-Remitting MS (Phase 2 EMPHASIS Trial) [2] [3]

Efficacy Endpoint	Vidofludimus Calcium (30 mg)	Vidofludimus Calcium (45 mg)	Placebo
Cumulative Unique Active Lesions (24 weeks)	1.4 (75.9% reduction vs. placebo)	1.7 (70.7% reduction vs. placebo)	5.8
Patients free of 24-week confirmed disability worsening (up to 144 weeks)	-	92.7%	-
Type of Disability Events (PIRA vs. RAW)	Only 13.8% were PIRA	Only 13.8% were PIRA	-

Table 3: Safety and Tolerability Profile (Pooled from CALLIPER & EMPHASIS) [1] [2] [3]

Safety Parameter	Vidofludimus Calcium (45 mg)	Ocrevus (ocrelizumab) (Indirect Comparison)
Overall Adverse Event (AE) Profile	Comparable to placebo	Infusion reactions, increased risk of infections
Serious Adverse Events (SAEs)	Low rates	Yes (e.g., serious infections)
Treatment Discontinuations	Low rates	-

Safety Parameter	Vidofludimus Calcium (45 mg)	Ocrevus (ocrelizumab) (Indirect Comparison)
Specific Safety Signals	Low and comparable rates of liver enzyme elevations and infections vs. placebo. No broad immunosuppression.	B-cell depletion, leading to higher risk of infections.

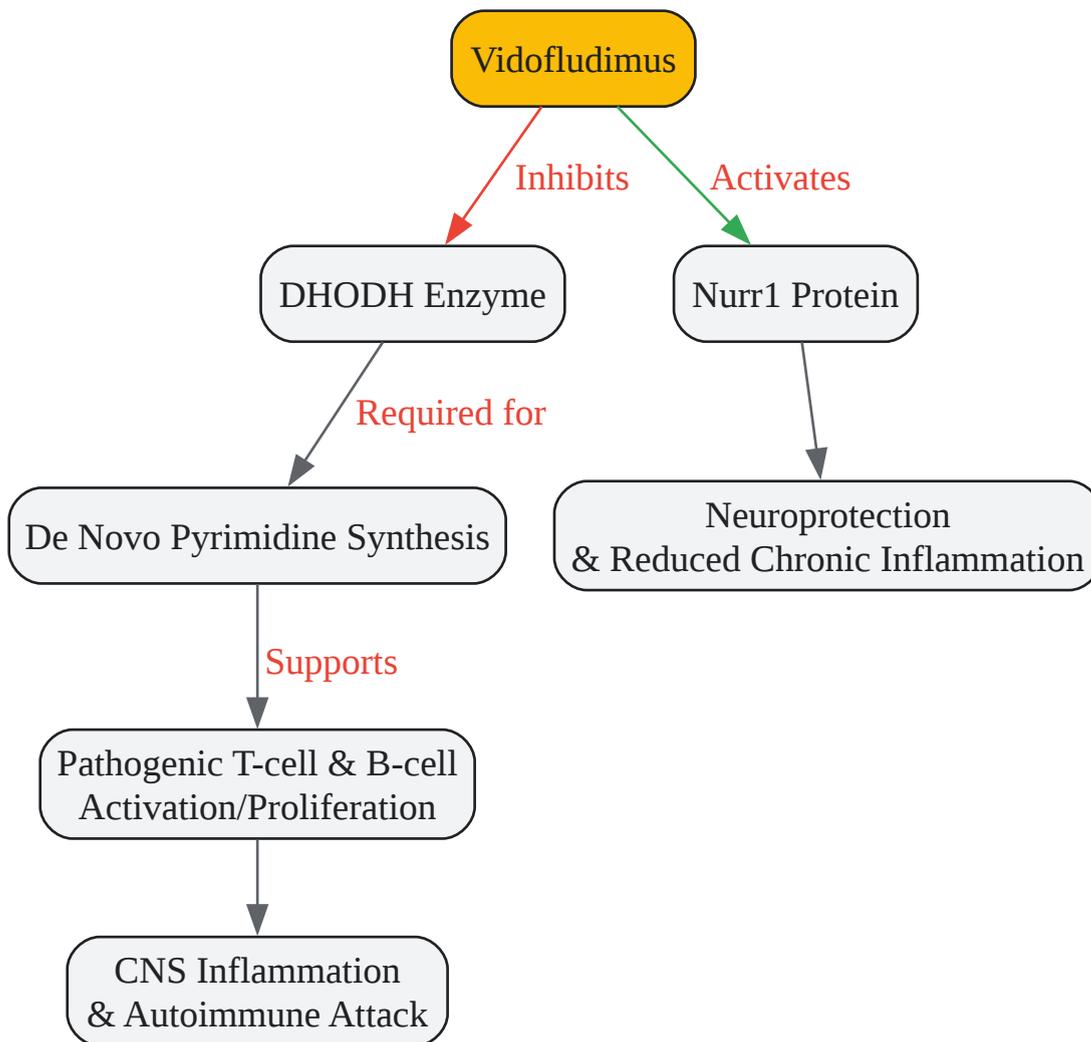
Key Experimental Protocols and Methodologies

For researchers evaluating the quality of this data, the designs of the core trials are summarized below.

- **Trial Designs:** The key data comes from two randomized, double-blind, placebo-controlled Phase 2 trials:
 - **CALLIPER (NCT05054140):** This trial investigated 467 patients with progressive forms of MS (Primary Progressive PPMS and non-active Secondary Progressive SPMS) over approximately 2.5 years. The primary goal was to assess the impact on brain atrophy, with key secondary endpoints including 24-week confirmed disability worsening (24wCDW) and improvement (24wCDI) on the Expanded Disability Status Scale (EDSS) [1] [2].
 - **EMPhASIS (NCT03846219):** This trial investigated 268 patients with active Relapsing-Remitting MS (RRMS) over 24 weeks. The primary endpoint was the cumulative number of combined unique active (CUA) lesions on MRI. Clinical endpoints like confirmed disability worsening were also assessed [3].
- **Statistical Analysis:** For MRI lesion outcomes, a generalized linear model with a negative binomial distribution was used. Time-to-event data, such as time to first relapse or confirmed disability progression, was analyzed using Cox regression models. The analysis was performed on the intent-to-treat (ITT) population [3].

Mechanism of Action Signaling Pathway

Vidofludimus Calcium has a proposed dual mechanism of action, which is believed to contribute to its efficacy in both relapsing and progressive forms of MS. The signaling pathway below illustrates these mechanisms.



[Click to download full resolution via product page](#)

This dual mechanism may explain the drug's dual efficacy in reducing focal inflammatory activity (via DHODH inhibition) and potentially slowing neurodegeneration and disability progression in patients without active inflammation (via Nurr1 activation) [1] [2] [4].

Research Implications and Indirect Comparisons

- **Comparison with Ocrevus in PPMS:** The CALLIPER data invites an indirect comparison with ocrelizumab (Ocrevus), the only approved therapy for PPMS. While both show a similar magnitude of benefit in reducing disability progression in the overall PPMS population, a key differentiator emerges in patients **without gadolinium-enhancing (Gd+) lesions** at baseline [1]. **Vidofludimus** Calcium demonstrated a consistent 34.4% risk reduction in this subgroup, whereas the benefit of ocrelizumab is reported to be very limited in this patient population, which has high unmet medical need [1].

- **Distinct Safety Profile:** Unlike B-cell depleting therapies like ocrelizumab, which cause broad immunosuppression and increase infection risk, **Vidofludimus Calcium** is a selective immunomodulator. Clinical data indicates its safety and tolerability profile is comparable to placebo, with low rates of serious adverse events and treatment discontinuations [1] [3]. This suggests a potentially favorable risk-benefit ratio, especially for patients concerned about infection risk.

Future Research Directions

To definitively position **Vidofludimus Calcium** in the MS treatment landscape, the following research is ongoing or needed:

- **Phase 3 Trials:** The fully enrolled **ENSURE** Phase 3 trials in relapsing MS are expected to report top-line data by the end of 2026. These results will be critical for regulatory approval [2].
- **Progressive MS Program:** A Phase 3 program for progressive MS is supported by the CALLIPER data and is the next logical step [2].
- **Direct Head-to-Head Trials:** Future trials directly comparing **Vidofludimus Calcium** to established oral (e.g., S1P modulators) and infused (e.g., anti-CD20 therapies) agents would provide the highest level of evidence for efficacy and safety comparisons.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. ECTRIMS 2025: Vidofludimus calcium shows promise ... [multiplesclerosisnewstoday.com]
2. Immunic Presented Key Vidofludimus Calcium Data at the ... [imux.com]
3. Safety and Dose-Response of Vidofludimus Calcium in ... [pmc.ncbi.nlm.nih.gov]
4. Multiple Sclerosis Experimental Therapies [rarediseaseadvisor.com]

To cite this document: Smolecule. [Efficacy and Safety Data from Recent Trials]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b548869#vidofludimus-head-to-head-clinical-trials>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com